molecular formula C13H11BBrFO3 B14023031 3-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid

3-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid

Cat. No.: B14023031
M. Wt: 324.94 g/mol
InChI Key: PGEMHOJEJYFNCN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, bromo, and fluoro groups. The combination of these substituents imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding boronate ester with an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and mild heating.

    Oxidation: Hydrogen peroxide or sodium perborate, aqueous medium, and mild heating.

    Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., dimethylformamide), and base (e.g., sodium hydride).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenol derivatives.

    Substitution: Formation of substituted phenylboronic acid derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid is primarily related to its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool for enzyme inhibition studies. Additionally, the presence of the bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the benzyloxy, bromo, and fluoro substituents, making it less versatile in certain synthetic applications.

    3-(Benzyloxy)phenylboronic Acid: Similar structure but lacks the bromo and fluoro substituents, resulting in different reactivity and applications.

    5-Bromo-2-fluorophenylboronic Acid: Similar structure but lacks the benzyloxy group, affecting its solubility and reactivity.

Uniqueness

3-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid is unique due to the combination of benzyloxy, bromo, and fluoro substituents, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various scientific research applications.

Properties

Molecular Formula

C13H11BBrFO3

Molecular Weight

324.94 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C13H11BBrFO3/c15-10-6-11(14(17)18)13(16)12(7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2

InChI Key

PGEMHOJEJYFNCN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br)(O)O

Origin of Product

United States

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